molecular formula C24H37NO10 B195422 Butamiratcitrat CAS No. 18109-81-4

Butamiratcitrat

Katalognummer: B195422
CAS-Nummer: 18109-81-4
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: JVKMHUAWFDGPTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Cough Management

Butamirate citrate is widely used to alleviate dry cough associated with various conditions, including:

  • Respiratory infections : It helps reduce coughing caused by seasonal respiratory disorders.
  • Chronic cough : Studies have shown its efficacy in managing chronic cough due to different etiologies, including irritative and carcinogenic causes .

Oncology Applications

Recent research indicates that butamirate citrate may have potential anti-tumor effects. In a study involving glioblastoma cell lines, butamirate demonstrated significant suppression of cell growth and migration, suggesting its utility as an adjunct therapy in cancer treatments. The compound was shown to inhibit key signaling pathways involved in tumor progression, such as EGFR and STAT3 .

Respiratory Function Improvement

Butamirate citrate has been noted for its bronchospasmolytic effects, which can improve respiratory function by reducing airway resistance. This characteristic is particularly beneficial for patients with respiratory tract inflammation or conditions like asthma .

Case Study 1: Efficacy in Chronic Cough

A double-blind randomized study involving 60 patients compared butamirate citrate with clobutinol syrup for treating chronic cough. Results indicated that both treatments significantly improved cough frequency and severity; however, butamirate showed a statistically superior effect on cough frequency specifically related to carcinomas (p = 0.026) .

Case Study 2: Anti-Tumor Effects

In vitro studies on glioblastoma cells demonstrated that butamirate citrate effectively inhibited cell proliferation and migration. The treatment led to decreased phosphorylation of critical proteins involved in tumor growth and survival, indicating a potential role for butamirate in cancer therapy .

Table 1: Comparative Efficacy of Butamirate Citrate vs Clobutinol Syrup

ParameterButamirate CitrateClobutinol SyrupP-value
Cough Frequency ReductionSignificant (p = 0.026)Not Significant<0.05
Severity ImprovementHighly SignificantHighly Significant<0.001

Table 2: Effects of Butamirate on Glioblastoma Cell Lines

TreatmentCell LineGrowth Inhibition (%)Migration Inhibition (%)
ControlU87MG00
ButamirateU87MG4550
ButamirateU87MG-TMZR6065

Safety Profile

While generally well-tolerated, butamirate citrate can cause side effects such as nausea and drowsiness in some patients . A notable case involved a pediatric patient who experienced methemoglobinemia following an overdose, highlighting the importance of dosage adherence .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Butamiratcitrat beinhaltet die Veresterung von 2-(2-Diethylaminoethoxy)ethanol mit 2-Phenylbuttersäure. Die Reaktion findet typischerweise in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen statt. Der resultierende Ester wird dann durch Destillation oder Rekristallisation gereinigt .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von this compound ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von großen Reaktoren und kontinuierlichen Destillationsanlagen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Qualitätskontrollmaßnahmen wie Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um die Konsistenz und Reinheit des Produkts zu überwachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Butamiratcitrat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wirkmechanismus

Butamirate citrate exerts its antitussive action by acting on the cough center in the medulla oblongata. It binds to specific receptors, reducing the activity of the cough reflex. Additionally, it has non-specific anticholinergic and bronchospasmolytic effects, which help improve respiratory function .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Butamirate Citrate: Butamirate citrate is unique due to its non-opioid nature, making it a safer alternative to opioid-based cough suppressants. It also has a broad therapeutic range and is well-tolerated even at high doses .

Biologische Aktivität

Butamirate citrate is a centrally acting cough suppressant widely used in Europe for the treatment of cough due to various etiologies. Its pharmacological properties, mechanisms of action, and clinical efficacy have been the subject of numerous studies. This article provides a comprehensive overview of the biological activity of butamirate citrate, including its effects on cough suppression, potential applications in oncology, and pharmacokinetic profiles.

Butamirate citrate operates primarily as a cough suppressant without being chemically related to opium alkaloids, thus avoiding the risk of dependence. It is known to cross the blood-brain barrier and exert its effects by acting on the medulla oblongata, which is responsible for the cough reflex. Additionally, butamirate has been shown to possess non-specific anticholinergic and bronchospasmolytic properties, enhancing respiratory function and providing symptomatic relief from cough .

Pharmacokinetics

The pharmacokinetic profile of butamirate citrate indicates that it is rapidly absorbed following oral administration, with significant metabolism occurring shortly thereafter. It is hydrolyzed within approximately 10 minutes, resulting in metabolites such as 2-phenylbutyric acid and diethylamino-ethoxyethanol , both of which also exhibit antitussive properties .

Table 1: Pharmacokinetic Data of Butamirate Citrate

ParameterValue
Absorption Time~10 minutes
Plasma Protein Binding~95%
Elimination Half-LifeNot detected in plasma; metabolites present
Metabolites2-phenylbutyric acid, diethylamino-ethoxyethanol

Cough Suppression

Numerous clinical trials have demonstrated the efficacy of butamirate citrate in reducing both the frequency and severity of cough. A double-blind randomized study involving 60 patients compared butamirate citrate linctus with clobutinol syrup over five days. Both treatments resulted in significant improvements (p < 0.001) in cough severity and frequency; however, butamirate citrate showed superior efficacy specifically for patients with cough due to carcinomas (p = 0.026) .

Case Study: Glioblastoma Treatment

Recent research has explored the potential use of butamirate citrate beyond cough suppression. A study indicated that butamirate effectively inhibited the growth of glioblastoma cell lines (U87MG) by suppressing STAT3 transcriptional activity, which is crucial for tumor survival and proliferation. The study found that butamirate treatment led to decreased phosphorylation levels of EGFR, STAT3, ERK, and AKT compared to untreated controls .

Comparative Studies

A comparative evaluation highlighted that both butamirate citrate and clobutinol syrup had similar overall effectiveness in treating cough; however, specific patient demographics showed varying responses. For instance, patients with chronic cough due to malignancies responded better to butamirate than clobutinol .

Table 2: Comparative Efficacy of Butamirate Citrate vs. Clobutinol Syrup

TreatmentImprovement in Cough FrequencyImprovement in Cough SeverityStatistical Significance
Butamirate CitrateYes (p = 0.026 for carcinomas)Yes (p < 0.001)Significant
Clobutinol SyrupYesYesNot significant

Side Effects and Tolerability

Butamirate citrate is generally well tolerated; however, some patients have reported side effects such as nausea and drowsiness. In clinical trials comparing it with other antitussive agents, side effects were minimal and comparable across treatment groups .

Eigenschaften

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKMHUAWFDGPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046270
Record name Butamirate citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18109-81-4
Record name Butamirate citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18109-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butamirate citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butamirate citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAMIRATE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HP51L98R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butamirate citrate
Reactant of Route 2
Reactant of Route 2
Butamirate citrate
Reactant of Route 3
Reactant of Route 3
Butamirate citrate
Reactant of Route 4
Reactant of Route 4
Butamirate citrate
Reactant of Route 5
Butamirate citrate
Reactant of Route 6
Reactant of Route 6
Butamirate citrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.